molecular formula C19H16N2O2 B5647354 N-(2-phenoxyphenyl)-N'-phenylurea CAS No. 167634-44-8

N-(2-phenoxyphenyl)-N'-phenylurea

Cat. No. B5647354
CAS RN: 167634-44-8
M. Wt: 304.3 g/mol
InChI Key: LXHSHYBTKORIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2-phenoxyphenyl)-N'-phenylurea" belongs to the class of organic compounds known as phenylureas, which have been extensively studied for their diverse chemical and physical properties. These compounds are significant due to their applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

Synthesis approaches for phenylurea derivatives often involve the reaction between aniline derivatives and isocyanates or carbodiimides. For example, the facile synthesis of 2-(phenylthio)phenols demonstrates the utility of copper(I)-catalyzed tandem transformations, which could be analogous to methods used for synthesizing phenylurea derivatives (Xu et al., 2010).

Molecular Structure Analysis

The molecular structure of phenylurea compounds can be extensively analyzed using spectroscopic methods, such as FTIR, UV, NMR, and crystallography. Theoretical and experimental investigations provide insights into bond lengths, dihedral angles, and molecular conformations, as seen in studies of alkylaminophenol compounds (Ulaş, 2021).

Chemical Reactions and Properties

Phenylurea derivatives undergo various chemical reactions, including acid-catalyzed rearrangements, which can lead to the formation of biphenyl derivatives. Such transformations highlight the reactive versatility of the N-aryl-N'-aryloxyurea framework (Endo et al., 1984).

Physical Properties Analysis

The physical properties of phenylurea derivatives can vary widely depending on their specific molecular structures. These properties include solubility in different solvents, melting points, and crystalline structures, which are crucial for their application in material science and synthesis.

Chemical Properties Analysis

The chemical properties of "N-(2-phenoxyphenyl)-N'-phenylurea" derivatives, such as reactivity, stability, and interactions with various chemical agents, are central to their applications. Studies often focus on how substitutions on the phenyl rings influence these properties, with electronic and steric effects playing significant roles in determining their chemical behavior (Nakao et al., 1998).

properties

IUPAC Name

1-(2-phenoxyphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-16-11-5-2-6-12-16/h1-14H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHSHYBTKORIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300784
Record name N-(2-Phenoxyphenyl)-N′-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenoxyphenyl)-N'-phenylurea

CAS RN

167634-44-8
Record name N-(2-Phenoxyphenyl)-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167634-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Phenoxyphenyl)-N′-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.